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molecular formula C15H19NO3 B8508693 Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate

Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No. B8508693
M. Wt: 261.32 g/mol
InChI Key: YTWSPTREDRLNME-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

A 3-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, a nitrogen inlet, and a 125 mL addition funnel. The flask was flushed with nitrogen and charged with 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (53 g, 339 mmol) and anhydrous toluene (350 mL). The reaction mixture was cooled to 10° C. and treated with benzyl alcohol (175 mL, 1.695 mol). The reaction mixture was then slowly treated with DIEA (118 mL, 678 mmol) and diphenylphosphonic azide (87.7 mL, 407 mmol). The reaction mixture was slowly heated up to 50° C. when off-gassing began. The heating mantle was removed and the reaction mixture slowly exothermed up to 75° C. while off-gassing considerably. The reaction was heated to 110° C. and stirred for 20 h when TLC analysis (10% methanol/ethyl acetate) indicated a complete reaction. The reaction mixture was concentrated to remove solvent and partitioned between ethyl acetate (1.2 L) and brine (700 mL). The organic layer was dried over sodium sulfate, concentrated, and purified by silica gel chromatography (20-60% ethyl acetate/hexane) providing 61 g (69%) of benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate; MS (ESI) m/z 260.1 [M+1]−
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
118 mL
Type
reactant
Reaction Step Four
Name
diphenylphosphonic azide
Quantity
87.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:8][C:5](C(O)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CC[N:22]([CH:26](C)C)C(C)C.C1C=CC([O:35]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>C1(C)C=CC=CC=1>[OH:1][C:2]12[CH2:8][C:5]([NH:22][C:26](=[O:35])[O:19][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)([CH2:4][CH2:3]1)[CH2:6][CH2:7]2

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
OC12CCC(CC1)(C2)C(=O)O
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
118 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
diphenylphosphonic azide
Quantity
87.7 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 20 h when TLC analysis (10% methanol/ethyl acetate)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a J-KEM temperature controller, a nitrogen inlet, and a 125 mL addition funnel
CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated up to 50° C. when
CUSTOM
Type
CUSTOM
Details
The heating mantle was removed
CUSTOM
Type
CUSTOM
Details
slowly exothermed up to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 110° C.
CUSTOM
Type
CUSTOM
Details
a complete reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (1.2 L) and brine (700 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (20-60% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC12CCC(CC1)(C2)NC(OCC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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